molecular formula C11H10N2O3 B2478166 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid CAS No. 176646-90-5

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2478166
CAS No.: 176646-90-5
M. Wt: 218.212
InChI Key: BVBPIQKAVZOYAO-UHFFFAOYSA-N
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Description

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid: is an organic compound belonging to the indole family Indole derivatives are widely recognized for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid typically involves the cyclocondensation of γ-functionalized acetoacetamide in the presence of a Lewis acid such as polyphosphoric acid . This method is advantageous due to its straightforward approach and the availability of starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, especially at the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Indole-3-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness: 3-(Carbamoylmethyl)-1H-indole-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbamoylmethyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-9(14)5-7-6-3-1-2-4-8(6)13-10(7)11(15)16/h1-4,13H,5H2,(H2,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBPIQKAVZOYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176646-90-5
Record name 3-(carbamoylmethyl)-1h-indole-2-carboxylic acid
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